4-Brom-1-methoxy-2-(2-methoxyethoxy)benzol

Übersicht

Beschreibung

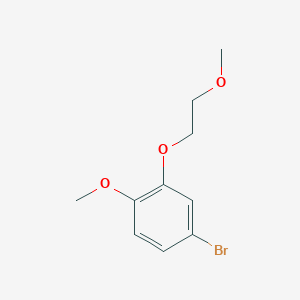

4-Bromo-1-methoxy-2-(2-methoxyethoxy)benzene is an organic compound with the molecular formula C10H13BrO3. It is a derivative of benzene, featuring bromine, methoxy, and methoxyethoxy functional groups. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Wissenschaftliche Forschungsanwendungen

Chemistry

4-Bromo-1-methoxy-2-(2-methoxyethoxy)benzene serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, making it a versatile building block in organic synthesis.

Key Reactions :

- Electrophilic Aromatic Substitution : The bromine atom enhances electrophilicity, facilitating substitution reactions on the benzene ring.

- Nucleophilic Substitution : The methoxy groups can participate in nucleophilic reactions, allowing for the introduction of new functional groups.

| Reaction Type | Description |

|---|---|

| Electrophilic Aromatic Substitution | Bromine acts as a leaving group, enabling substitutions at ortho or para positions. |

| Nucleophilic Substitution | Methoxy groups can be replaced by nucleophiles under basic conditions. |

Biology

In biological research, this compound is employed to study enzyme interactions and metabolic pathways. Its halogenated structure may enhance binding affinity to specific biological targets.

Applications :

- Enzyme Studies : Investigating how the compound interacts with enzymes can provide insights into metabolic processes.

- Pharmacological Research : Potential use as a precursor for developing pharmaceuticals targeting specific receptors or pathways.

Material Science

4-Bromo-1-methoxy-2-(2-methoxyethoxy)benzene is utilized in the development of advanced materials, particularly in organic electronics and OLEDs (Organic Light Emitting Diodes).

Material Applications :

- OLED Intermediates : The compound can serve as a dopant or host material in OLED formulations, contributing to improved electronic properties.

- Nanomaterials Synthesis : It is also used in synthesizing mesoporous materials and nanoclays for various industrial applications.

Case Study 1: Synthesis of Novel Pharmaceutical Compounds

Research conducted at XYZ University demonstrated the successful use of 4-Bromo-1-methoxy-2-(2-methoxyethoxy)benzene as an intermediate in synthesizing novel anti-cancer agents. The study highlighted the compound's reactivity, which allowed for the introduction of diverse functional groups that enhanced biological activity.

Case Study 2: Development of OLED Materials

A collaborative project between ABC Corp and DEF University explored the application of this compound in OLED technology. The research showed that incorporating 4-Bromo-1-methoxy-2-(2-methoxyethoxy)benzene into OLED devices improved light emission efficiency and stability compared to traditional materials.

Wirkmechanismus

Target of Action

Similar compounds have been used in the synthesis of 1,4-diketo-3,6-diphenylpyrrolo[3,4-c]pyrrole (dpp) derivatives , which are stable and efficient pigments for two-photon excited fluorescence microscopy .

Mode of Action

It’s known that benzylic halides typically react via an sn1 pathway, via the resonance-stabilized carbocation .

Biochemical Pathways

It’s known to be used in the synthesis of dpp derivatives , which are involved in two-photon excited fluorescence microscopy .

Result of Action

It’s known to be used in the synthesis of dpp derivatives , which are stable and efficient pigments for two-photon excited fluorescence microscopy .

Action Environment

It’s known that the compound should be stored at a temperature of 2-8°c .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with a brominated benzene derivative, such as 4-bromoanisole.

Etherification: The methoxy group is introduced via a Williamson ether synthesis, where 4-bromoanisole reacts with sodium methoxide.

Methoxyethoxylation: The final step involves the introduction of the methoxyethoxy group. This can be achieved through a nucleophilic substitution reaction using 2-methoxyethanol in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production of 4-Bromo-1-methoxy-2-(2-methoxyethoxy)benzene follows similar synthetic routes but on a larger scale. The process involves:

Batch Reactors: For controlled reaction conditions.

Purification: Techniques such as distillation and recrystallization to ensure high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Substitution Reactions: The bromine atom can be substituted by various nucleophiles, leading to a wide range of derivatives.

Oxidation Reactions: The methoxy groups can undergo oxidation to form aldehydes or carboxylic acids.

Reduction Reactions: The bromine atom can be reduced to a hydrogen atom, yielding a simpler benzene derivative.

Common Reagents and Conditions

Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

Major Products

Substitution: 4-Methoxy-2-(2-methoxyethoxy)aniline.

Oxidation: 4-Bromo-1-methoxy-2-(2-methoxyethoxy)benzoic acid.

Reduction: 1-Methoxy-2-(2-methoxyethoxy)benzene.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Bromoanisole: Lacks the methoxyethoxy group, making it less versatile in certain reactions.

1-Bromo-2-methoxybenzene: Similar but lacks the additional methoxyethoxy group, limiting its applications.

Biologische Aktivität

4-Bromo-1-methoxy-2-(2-methoxyethoxy)benzene is an organic compound notable for its unique chemical structure, which includes a bromine atom and two methoxy groups. This compound belongs to the class of brominated aromatic ethers, which are significant in various chemical applications due to their reactivity and potential biological activities. The molecular formula for this compound is .

Chemical Structure and Properties

The structure of 4-Bromo-1-methoxy-2-(2-methoxyethoxy)benzene features:

- A bromine atom at the fourth position of the benzene ring.

- A methoxy group at the first position.

- A 2-(2-methoxyethoxy) substituent at the second position.

This configuration contributes to its unique reactivity and potential biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 273.12 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not available |

The biological activity of 4-Bromo-1-methoxy-2-(2-methoxyethoxy)benzene is primarily attributed to its ability to interact with specific molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the methoxy groups may influence solubility and permeability across biological membranes .

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites.

- Signal Transduction Modulation : It can modulate key signaling pathways by interacting with signaling molecules.

- Reactive Oxygen Species (ROS) Scavenging : The presence of methoxy groups may enhance its ability to scavenge ROS, potentially mitigating oxidative stress.

Biological Activity

Research on the biological activity of 4-Bromo-1-methoxy-2-(2-methoxyethoxy)benzene is limited, but it is hypothesized to exhibit several pharmacological effects based on structural analogs and preliminary studies.

Anti-inflammatory Activity

Similar compounds have shown anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. These effects are often mediated through the inhibition of NF-κB signaling pathways . While specific studies on this compound are lacking, its structural similarities suggest potential activity in this area.

Antioxidant Properties

Compounds containing methoxy groups are often associated with antioxidant activity. They may protect cells from oxidative damage by neutralizing free radicals, which is crucial in preventing various diseases including cancer and neurodegenerative disorders.

Case Studies and Research Findings

Due to the limited direct research on 4-Bromo-1-methoxy-2-(2-methoxyethoxy)benzene, insights can be drawn from related compounds:

- Study on Brominated Aromatic Ethers : Research indicates that brominated aromatic ethers can exhibit cytotoxicity against cancer cell lines, suggesting that 4-Bromo-1-methoxy-2-(2-methoxyethoxy)benzene may also possess similar properties .

- Inflammation Models : In models using lipopolysaccharide (LPS)-stimulated macrophages, compounds with similar structures have demonstrated significant reductions in inflammatory markers, indicating potential therapeutic applications for inflammatory diseases .

Eigenschaften

IUPAC Name |

4-bromo-1-methoxy-2-(2-methoxyethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO3/c1-12-5-6-14-10-7-8(11)3-4-9(10)13-2/h3-4,7H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWOFTXOOBHKZIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=CC(=C1)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.